N-Cbz-D-Asparagine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

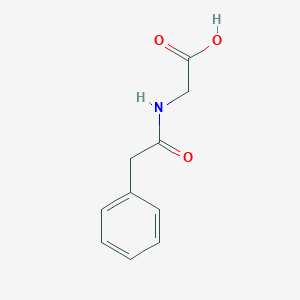

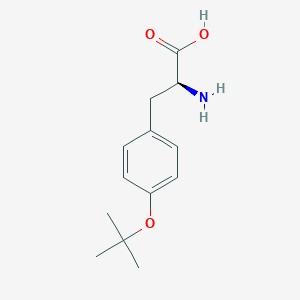

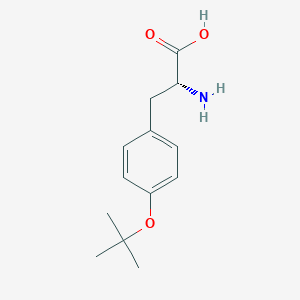

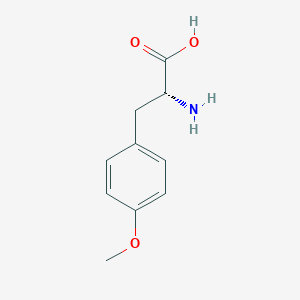

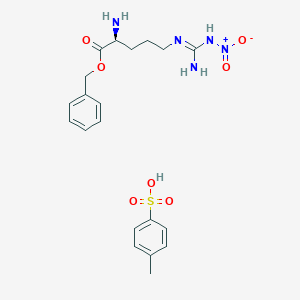

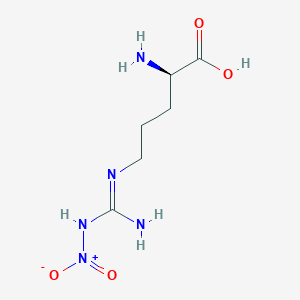

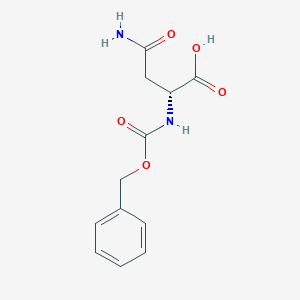

N-Cbz-D-Asparagine is a chemical compound with the molecular formula C12H14N2O5 . It is an N-Cbz-protected form of D-Asparagine .

Synthesis Analysis

The synthesis of N-Cbz-D-Asparagine involves several steps, including the reaction of aspartic acid and ammonia by asparagine synthase . The synthesis process also involves the use of bromine and sodium hydroxide .Molecular Structure Analysis

The molecular structure of N-Cbz-D-Asparagine consists of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

N-Cbz-D-Asparagine is a solid substance at 20 degrees Celsius . It has a molecular weight of 266.25 Da .Relevant Papers Several papers have been published on the topic of N-Cbz-D-Asparagine and its related compounds . These papers cover various aspects, including its synthesis, molecular structure, and potential applications. Further analysis of these papers would provide more detailed information.

科学的研究の応用

Enzymatic Studies and Therapeutic Applications

L-Asparaginase Production and Cancer Therapy

N-Cbz-D-Asparagine plays a crucial role in the study and production of L-asparaginase, an enzyme with significant therapeutic applications in cancer treatment, particularly acute lymphoblastic leukemia (ALL) and lymphosarcoma. This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, leading to asparagine depletion and cytotoxicity in leukemic cells. Microbial production of L-asparaginase has gained attention due to its cost-effectiveness and eco-friendliness. Advances in protein engineering and recombinant microbial production are expected to enhance the therapeutic efficacy and reduce side effects of L-asparaginase therapy in cancer treatment (Lopes et al., 2017).

Food Industry Applications

In the food industry, N-Cbz-D-Asparagine's relevance is linked to the mitigation of acrylamide formation in cooked foods. Acrylamide, a suspected carcinogen, forms during the Maillard reaction between asparagine and reducing sugars. The use of asparaginase, which converts asparagine into aspartic acid, is a strategy to reduce acrylamide levels while maintaining the sensory quality of foods. This application showcases the enzyme's potential beyond pharmaceuticals, addressing public health concerns related to food consumption (Xu, Oruña‐Concha, & Elmore, 2016).

Acute Lymphoblastic Leukemia (ALL) Treatment

The use of N-Cbz-D-Asparagine-derived enzymes, specifically L-asparaginase, in treating ALL is well-documented. L-asparaginase's ability to hydrolyze L-asparagine, essential for the proliferation of certain cancer cells, makes it a cornerstone of pediatric chemotherapy for ALL. Continuous research and development of L-asparaginase, including microbial sources and enzyme modifications, are crucial for enhancing its therapeutic profile and minimizing adverse reactions in treatment protocols (Freire et al., 2021).

特性

IUPAC Name |

(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364824 |

Source

|

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-D-Asparagine | |

CAS RN |

4474-86-6 |

Source

|

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。